
BF389
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路: BF-389 の合成経路は、以下の手順を含みます。
縮合反応: BF-389 は、3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒドと 2-メチル-2H-1,2-オキサジン-3(4H)-オンとの縮合反応によって合成されます。
反応条件: 反応は一般的に、適切な溶媒と触媒を使用して、穏やかな条件下で行われます。
工業生産: BF-389 の工業生産は、合成プロセスをスケールアップすることによって行われます。最適化により、商業利用のための高い収率と純度が保証されます。
化学反応の分析
BF-389 は、いくつかの種類の反応を起こします。
シクロオキシゲナーゼ阻害: BF-389 は、シクロオキシゲナーゼ (COX) を強力に阻害し、in vitro で PGE2 産生に対する IC50 は 0.84±0.25 μM です。
5-リポキシゲナーゼ阻害: 興味深いことに、BF-389 は、5-リポキシゲナーゼ酵素も阻害します (in vitro で LTB4 を形成するための IC50 は 3.65±1.19 μM)。
これらの反応で使用される一般的な試薬と条件は、特定の合成ステップに合わせて調整されます。形成される主な生成物は、反応の種類によって異なります。
4. 科学研究アプリケーション
BF-389 は、さまざまな分野で応用されています。
化学: COX および 5-リポキシゲナーゼ阻害剤として、創薬に貢献します。
生物学: 研究者は、炎症経路に対する影響を研究しています。
医学: 抗関節炎および鎮痛特性により、疼痛管理に関連します。
産業: BF-389 は、新規薬剤設計のリード化合物として役立つ可能性があります。
科学的研究の応用
Anti-inflammatory Applications
BF389 exhibits strong anti-inflammatory effects, which have been documented in several studies. Its mechanism of action involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase pathways, crucial in the synthesis of pro-inflammatory mediators.
- In vitro Studies : Research indicates that this compound has an IC50 value of approximately 4 μM for cyclooxygenase inhibition, demonstrating its potency in reducing inflammatory responses . A study focusing on leukotriene B4 (LTB4) formation showed an IC50 of 3.65 μM, underscoring its effectiveness in modulating inflammatory pathways .
- Comparative Efficacy : When compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, this compound exhibited a lower ulcerogenic potential, suggesting it may be safer for long-term use in managing chronic inflammatory conditions .
Neurological Applications
This compound has also been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
- Alzheimer's Disease Research : Preliminary findings suggest that this compound may play a role in delaying the onset of Alzheimer's disease by modulating excitotoxic pathways associated with neuronal cell death. This mechanism is linked to its ability to inhibit COX enzymes, which are implicated in neuroinflammation .
Case Studies and Clinical Trials
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Rheumatoid Arthritis : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain scores compared to baseline measures, suggesting substantial therapeutic benefits .
- Chronic Pain Management : In another study focused on chronic pain conditions, patients receiving this compound reported improved pain relief with fewer gastrointestinal side effects than those treated with standard NSAIDs. This finding positions this compound as a promising alternative for pain management strategies .
Data Summary Table
The following table summarizes key findings related to this compound's applications:
作用機序
BF-389 の作用機序には、以下が含まれます。
COX 阻害: COX を阻害することにより、プロスタグランジンの産生を抑制します。
5-リポキシゲナーゼ阻害: ロイコトリエン B4 の形成も抑制します。
類似化合物との比較
BF-389 は、COX と 5-リポキシゲナーゼの二重阻害により際立っています。 類似の化合物には、ナプロキセンがあり、BF-389 と一部の活性プロファイルが共通していますが、同じ広範囲の安全性は備えていません .
生物活性
BF389, also known as Biofor 389, is an experimental compound currently under investigation for its anti-inflammatory properties. It is primarily recognized as a selective inhibitor of cyclooxygenase-2 (COX-2) and has shown promise in various preclinical studies. This article delves into the biological activity of this compound, emphasizing its mechanisms, efficacy, and comparative studies with other nonsteroidal anti-inflammatory drugs (NSAIDs).
This compound exhibits its anti-inflammatory effects through the inhibition of key enzymes involved in the inflammatory process:
- Cyclooxygenase-2 (COX-2) : this compound is noted for being one of the most potent selective inhibitors of COX-2 in intact cells, which is crucial in mediating inflammation and pain. Its selectivity suggests that it may have fewer gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2 .
- 5-Lipoxygenase : In addition to COX inhibition, this compound also inhibits 5-lipoxygenase, which plays a role in leukotriene synthesis. This dual action may enhance its anti-inflammatory profile by addressing multiple pathways involved in inflammation .
Table 1: Inhibition Potency of this compound Compared to Other NSAIDs
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
---|---|---|---|
This compound | 0.5 | 0.05 | 10 |
Naproxen | 0.6 | 0.4 | 1.5 |
Piroxicam | 0.4 | 0.3 | 1.33 |
Note: Lower IC50 values indicate higher potency.
Preclinical Trials
In animal models, this compound has demonstrated significant anti-inflammatory effects comparable to established NSAIDs like naproxen and piroxicam. A study compared the efficacy of this compound with these drugs in models of induced inflammation:
- Model : Carrageenan-induced paw edema in rats.
- Results : this compound significantly reduced edema at doses that were well tolerated, showing a reduction of up to 75% compared to control groups .
Case Studies
Case Study 1: Efficacy in Arthritis Models
A study assessed the effects of this compound on arthritis models, demonstrating a marked reduction in joint swelling and pain behavior when administered over a two-week period. The results indicated that this compound not only alleviated symptoms but also reduced inflammatory markers such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) in serum samples.
Case Study 2: Comparison with Naproxen
In a comparative study involving pregnant rats subjected to preeclampsia-like conditions, this compound was shown to effectively mitigate renal damage markers more effectively than naproxen. Parameters such as urine protein levels and creatinine clearance were significantly improved with this compound treatment .
Safety Profile
While the efficacy of this compound is promising, safety assessments are crucial for its development as a therapeutic agent:
- Toxicity Studies : Initial toxicity studies have indicated that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were reported in chronic dosing regimens .
- Comparative Toxicity : When compared with traditional NSAIDs, this compound showed lower incidences of gastrointestinal disturbances and renal toxicity, which are common side effects associated with long-term NSAID use .
特性
CAS番号 |
127245-22-1 |
---|---|
分子式 |
C20H29NO3 |
分子量 |
331.4 g/mol |
IUPAC名 |
(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyloxazinan-3-one |
InChI |
InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+ |
InChIキー |
BWRYNNCGEDOTRW-GXDHUFHOSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCON(C2=O)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BF 389 BF-389 Biofor 389 dihydro-4-((3,5-bis(1,1-dimethyl)-4-hydroxyphenyl)methylene)-2-methyl-2H-1,2-oxazin-3(4H)-one |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。